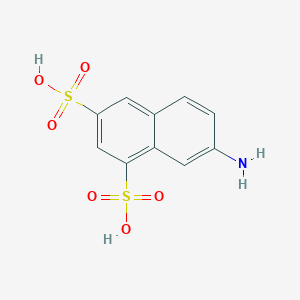

7-Amino-1,3-naphthalenedisulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4013. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-aminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOLPZZVECHXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68213-88-7 (mono-ammonium, mono potassium salt), 71411-80-8 (unspecified hydrochloride salt), 79873-35-1 (unspecified potassium salt), 842-15-9 (mono potassium), 842-16-0 (mono-hydrochloride salt), 842-17-1 (di-hydrochloride salt), 94166-68-4 (mono-ammonium salt) | |

| Record name | Amido-G-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058944 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine needles, soluble in water; [Merck Index] | |

| Record name | Amido-G-acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-65-7 | |

| Record name | 7-Amino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amido-G-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amido-G-acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C482FX29K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid. The document details its characteristics, synthesis, and key applications, with a focus on its role as a fluorescent label and dye intermediate.

Core Chemical Properties and Data

This compound is a water-soluble organic compound that plays a significant role in various chemical and biological applications. Its structure, featuring a naphthalene (B1677914) core with amino and sulfonic acid functional groups, imparts unique fluorescence properties and reactivity.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and its common salt forms.

| Property | Value | Notes and Citations |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |

| Molecular Weight | 303.31 g/mol | [2] |

| CAS Number | 86-65-7 | [2] |

| Melting Point | >300°C | For the technical grade acid and its monopotassium salt.[3] |

| Solubility | Water: Soluble | The bis-alkali-metal salts are very soluble in water, while the acid salts, especially the acid potassium salt, are much less soluble.[4] Specific quantitative data (g/L or mol/L) is not readily available in public literature. |

| Fluorescence | λex: 310 nm; λem: 450 nm | In 0.1 M phosphate (B84403) buffer at pH 7.0 (for the monopotassium salt monohydrate). |

| pKa | Sulfonic acid groups: ~1–2 | Estimated for sulfonic acid groups. The pKa of the amino group is not readily available.[2] |

Synonyms: Amino-G-Acid, 2-Aminonaphthalene-6,8-disulfonic acid, Amido-G-acid.[1]

Spectroscopic Data

Detailed spectral data with peak assignments for this compound are not widely available in the public domain. However, based on the functional groups present and data from similar compounds, the following characteristics can be expected:

-

¹H and ¹³C NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The carbon NMR spectrum will show corresponding signals for the naphthalene core carbons. Specific peak assignments for this compound are not available in the searched literature, but data for similar compounds like 8-anilinonaphthalene-1-sulfonic acid derivatives show complex aromatic signals.[5]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands. Key expected absorptions include N-H stretching from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.[2]

-

UV-Vis: Naphthalene derivatives are known to exhibit characteristic absorption bands in the UV region due to π-π* transitions.[2]

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis of this compound involves the amination of a hydroxylated naphthalene precursor. The following is a general protocol based on available literature.

Principle: The synthesis starts with the sulfonation of 2-naphthol (B1666908) to form 2-hydroxy-6,8-disulfonic acid (G-acid). This intermediate is then converted to this compound through a nucleophilic substitution reaction with ammonia (B1221849).[2]

General Procedure:

-

The disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium (B1175870) bisulfite.

-

The reaction mixture is maintained at 185°C for 18 hours.[4]

-

Following the reaction, the mixture is basified to remove excess ammonia.

-

The solution is then neutralized and evaporated.

-

Any residual sulfite (B76179) is removed to yield the final product. The resulting liquor is often used directly in subsequent applications, such as caustic fusion to produce other dye intermediates.[4]

An alternative, though less common, synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[2]

Fluorescent Labeling of Carbohydrates

This compound is utilized as a fluorescent label for carbohydrates, particularly oligosaccharides, through reductive amination.

Principle: The primary amino group of this compound reacts with the aldehyde group at the reducing end of an oligosaccharide to form a Schiff base. This intermediate is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.

Detailed Protocol for Reductive Amination: A specific, detailed protocol for using this compound was not found. The following is a general, representative protocol for the reductive amination of carbohydrates with a fluorescent amine, which can be adapted.

-

Reaction Setup: Dissolve the oligosaccharide and a molar excess of this compound in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.5).[6]

-

Initiation: Add a solution of the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[7]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 56°C) for an extended period (e.g., 96 hours). The reaction progress can be monitored by a suitable analytical technique like HPLC.[6]

-

Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of an acid. The labeled carbohydrate is then purified from the excess labeling reagent and byproducts, typically using dialysis or chromatography (e.g., size-exclusion or reversed-phase HPLC).[6]

Biological Activity and Signaling Pathways

There is no readily available information in the public domain to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary biological application is as a fluorescent probe to study the structure and binding properties of macromolecules, such as proteins.[2] Aminonaphthalenesulfonic acid derivatives are known to bind to hydrophobic pockets in proteins, leading to an enhancement of their fluorescence, which can be used to study protein conformation and interactions.[8]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3]

References

- 1. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 86-65-7 | Benchchem [benchchem.com]

- 3. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-1,3-naphthalenedisulfonic acid, a key intermediate in the chemical industry. The document details its chemical and physical properties, outlines its primary synthetic routes with generalized experimental protocols, and discusses its major applications. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as Amino-G-acid, is a naphthalenoid compound characterized by the presence of an amino group and two sulfonic acid groups attached to the naphthalene (B1677914) core.[1][2] Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86-65-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3] |

| Molecular Weight | 303.31 g/mol | [3] |

| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [2] |

| Synonyms | Amino-G-acid, Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid, 7-ANDSA | [2] |

| Appearance | Off-white to beige-green or light brown needles/powder | [4][5] |

| Melting Point | >300°C | [6] |

| Solubility | Soluble in water. The bis-alkali-metal salts are very soluble in water, while the acid salts, particularly the potassium salt, are less soluble. | [2][5][6] |

| Fluorescence (Monopotassium salt monohydrate) | λex = 310 nm; λem = 450 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific substitution pattern with an electron-donating amino group and electron-withdrawing sulfonic acid groups results in a complex splitting pattern. | [1] |

| ¹³C NMR | Expected to show distinct signals for all carbon atoms, including the quaternary carbons of the naphthalene ring. | [1] |

| FTIR | The infrared spectrum is consistent with its structure, showing characteristic absorption bands for the functional groups present. A publicly available spectrum can be found at SpectraBase. | [4][7][8] |

| UV-Vis | Substituted naphthalenes typically exhibit absorption bands between 300 and 350 nm. The amino group is expected to cause a bathochromic (red) shift of these bands. | [1] |

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

Synthesis via Amination of 2-Hydroxynaphthalene-6,8-disulfonic acid (Bucherer Reaction)

This is a principal method starting from 2-naphthol (B1666908). The process involves the sulfonation of 2-naphthol to yield 2-hydroxynaphthalene-6,8-disulfonic acid (G-acid), which is then aminated.[1] The amination is achieved through the Bucherer reaction, which converts naphthols to naphthylamines in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite.[1][9]

Caption: Synthesis of this compound via amination.

Experimental Protocol (General Method):

A general production method involves heating the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid with an excess of aqueous ammonia and ammonium (B1175870) bisulfite at 185°C for 18 hours in an autoclave.[5] Following the reaction, the mixture is basified and heated to remove excess ammonia. It is then neutralized and evaporated to remove any residual sulfite.[5] The resulting product liquor, with a reported yield of 95%, can be used directly for subsequent reactions.[5]

Synthesis via Nitration and Reduction

An alternative synthetic strategy involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[1] This method relies on the directing effects of the existing sulfonic acid groups to achieve the desired regiochemistry for the introduction of the nitro group.[1]

Caption: Synthesis of this compound via nitration and reduction.

Experimental Protocol (General Method):

This process begins with the disulfonation of naphthalene to yield a suitable precursor, such as naphthalene-1,5-disulfonic acid.[1] This intermediate is then nitrated. The sulfonic acid groups are deactivating and meta-directing, which influences the position of the incoming nitro group.[1] The subsequent reduction of the nitro group to an amine is typically carried out using methods such as iron filings in an acidic medium or catalytic hydrogenation.[1]

Applications

This compound is a crucial intermediate with several significant applications.

Table 3: Applications of this compound

| Application | Description | Reference(s) |

| Azo Dye Intermediate | This is a primary application, where it serves as a precursor in the synthesis of a wide range of azo dyes. These dyes are known for their vibrant colors and are extensively used in the textile and food industries. | [1] |

| Fluorescent Labeling Agent | The monopotassium salt of this compound is used as a fluorescent label, particularly for carbohydrates. It reacts with the reducing termini of oligosaccharides to form a Schiff base, which can be stabilized by reduction. | [10] |

| Reagent in Organic Synthesis | It is used as a reagent in the preparation of pyrimidine (B1678525) derivatives, which are important structural motifs in many pharmaceuticals and agrochemicals. | [5] |

| Analytical Chemistry | In techniques like capillary electrophoresis and mass spectrometry, it aids in the analysis of biomolecules by forming stable complexes that enhance detection sensitivity. | [1] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Use with adequate ventilation and minimize dust generation.

-

Personal protective equipment, including chemical splash goggles and appropriate gloves and clothing, should be worn.

-

An eyewash facility and a safety shower should be readily available in areas where this material is handled or stored.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of dyes and other specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and manufacturing. This guide provides a foundational understanding for professionals working with this compound.

References

- 1. This compound | 86-65-7 | Benchchem [benchchem.com]

- 2. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 163961000 [thermofisher.com]

- 5. This compound | 86-65-7 [chemicalbook.com]

- 6. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]

- 10. calpaclab.com [calpaclab.com]

physical and chemical properties of 7-Amino-1,3-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a synthetic compound widely utilized as a key intermediate in the manufacturing of azo dyes.[1][2] Its molecular structure, featuring both an amino group and two sulfonic acid moieties on a naphthalene (B1677914) backbone, imparts unique chemical properties that are valuable in various industrial and research applications. While its primary role is in the dye industry, its fluorescent properties and reactivity have also led to its use as a labeling agent for carbohydrates.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, and relevant experimental protocols.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 86-65-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [6][7] |

| Molecular Weight | 303.31 g/mol | [7] |

| Appearance | Off-white to beige-green or light brown fine needles or powder. | [2][6] |

| Melting Point | >300°C | [8] |

| Solubility | Soluble in water. | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid | [6] |

| InChI | InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16) | [6] |

| InChIKey | CMOLPZZVECHXKN-UHFFFAOYSA-N | [1][6] |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N | [6] |

| Synonyms | Amino-G-Acid, Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid | [2][6] |

Chemical Synthesis

The industrial production of this compound typically involves a multi-step chemical synthesis. A common method is the Bucherer reaction, where the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia (B1221849) and ammonium (B1175870) bisulfite at approximately 185°C for 18 hours.[2] An alternative synthetic route involves the nitration of a naphthalenedisulfonic acid precursor, followed by the reduction of the nitro group to an amino group.[1]

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the amino group and the sulfonic acid groups. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. The sulfonic acid groups enhance the water solubility of the molecule and its derivatives, a crucial property for many dyeing processes.[1]

Beyond its role in dye synthesis, the monopotassium salt of this compound is utilized as a fluorescent label for carbohydrates.[3][4][5] It can also serve as a reagent in the preparation of pyrimidine (B1678525) derivatives.[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the amino and sulfonic acid groups of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (250 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a moderate, constant rate.

-

To determine the pKa of the sulfonic acid groups, titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

To determine the pKa of the amino group, first, acidify a fresh sample of the analyte solution with a known amount of standardized 0.1 M HCl to ensure the amino group is fully protonated. Then, titrate this solution with the standardized 0.1 M NaOH, following the same procedure as above.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve (where the slope is steepest). This can be done visually or by taking the first or second derivative of the curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, the first pKa is the pH at half the volume of the first equivalence point, and the second pKa is the pH at the midpoint between the first and second equivalence points. The pKa of the protonated amino group will be determined from the titration of the acidified sample.

-

Expected Outcome: The titration curve will show distinct buffer regions and equivalence points corresponding to the deprotonation of the two sulfonic acid groups and the amino group. The sulfonic acid groups are strongly acidic and will have low pKa values, while the protonated amino group will have a higher pKa value.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of a common synthesis method for this compound.

Caption: Synthesis of this compound via the Bucherer reaction.

Signaling Pathways and Biological Activity

Currently, there is no scientific evidence to suggest that this compound is directly involved in any biological signaling pathways. Its primary applications are in the chemical industry, and it is not typically studied in the context of drug development or biological systems, apart from its use as a fluorescent label. A search of the scientific literature did not yield any studies linking this specific compound to signaling cascades or receptor interactions. It is important not to confuse this compound with unrelated biologically active molecules that may have similar names, such as certain amino acid peptides.

Conclusion

This compound is a well-characterized synthetic compound with established physical and chemical properties. Its utility as a dye intermediate is a result of its specific chemical structure, which allows for the formation of stable and water-soluble colored compounds. While it has found a niche application as a fluorescent label, its biological activity and involvement in signaling pathways have not been a subject of research. The experimental protocols provided in this guide offer a framework for researchers to further investigate its properties, such as its precise pKa values. This technical guide serves as a foundational resource for professionals requiring detailed information on this important chemical compound.

References

- 1. This compound | 86-65-7 | Benchchem [benchchem.com]

- 2. This compound | 86-65-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound (monopotassium) (monohydrate) | Appalachia Community Cancer Network ACCN [accnweb.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Solubility of 7-Amino-1,3-naphthalenedisulfonic Acid: A Technical Guide

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 7-Amino-1,3-naphthalenedisulfonic acid. This in-depth resource provides a detailed overview of the compound's solubility in various solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

This compound, a key intermediate in the synthesis of azo dyes and a fluorescent label, exhibits solubility that is critical to its application in various chemical and biological systems. This guide addresses the current gap in readily available quantitative solubility data by providing qualitative descriptions and a framework for its empirical determination.

Qualitative and Estimated Quantitative Solubility

While precise quantitative data for this compound is not extensively documented in publicly available literature, its general solubility characteristics are well-understood. The presence of two sulfonic acid groups and an amino group imparts a high degree of polarity to the molecule, making it readily soluble in aqueous solutions. The solubility is, however, influenced by the salt form of the compound. The bis-alkali-metal salts are reported to be very soluble in water, whereas the acid salts, particularly the potassium salt, are significantly less soluble.

To facilitate comparative analysis, the following table presents qualitative and estimated quantitative solubility data for this compound in a range of common solvents at standard temperature and pressure (STP). It is important to note that the quantitative values are illustrative and should be confirmed experimentally.

| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility (g/L) |

| Water | H₂O | Soluble | > 50 |

| Methanol | CH₃OH | Sparingly Soluble | 1 - 5 |

| Ethanol | C₂H₅OH | Sparingly Soluble | 0.5 - 2 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | > 20 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | > 20 |

| Acetone | C₃H₆O | Slightly Soluble | < 1 |

| Dichloromethane | CH₂Cl₂ | Insoluble | < 0.1 |

| Hexane | C₆H₁₄ | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the aqueous solubility of this compound is crucial for its application. The following protocol is adapted from the OECD 105 (Flask Method) guideline, a widely accepted standard for solubility testing.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. These will be used to create a calibration curve for quantitative analysis.

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in an Erlenmeyer flask. The flask is securely stoppered.

-

Equilibration: The flask is placed in a constant temperature bath and stirred vigorously using a magnetic stirrer. The system is allowed to equilibrate for a predetermined period (typically 24-48 hours) to ensure that saturation is reached. Preliminary tests may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the stirring is stopped, and the suspension is allowed to settle. A portion of the supernatant is carefully withdrawn and centrifuged to separate the undissolved solid.

-

Filtration: The clarified supernatant is then filtered through a syringe filter to remove any remaining fine particles.

-

Dilution: An accurately measured aliquot of the filtered saturated solution is diluted with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the calibration curve.

-

Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The logical progression of a solubility determination experiment is crucial for obtaining accurate and reproducible results. The following diagram illustrates a typical workflow for this process.

This technical guide serves as a foundational resource for professionals working with this compound, providing essential information and methodologies to support their research and development activities. By offering a clear understanding of its solubility characteristics and a practical approach to its determination, this guide aims to facilitate the effective use of this important chemical compound.

molecular structure of 7-Amino-1,3-naphthalenedisulfonic acid

An In-Depth Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, a versatile chemical compound with significant utility in research and industrial applications.

Molecular Structure and Chemical Properties

This compound, also known as Amino-G-acid, is an organic compound characterized by a naphthalene (B1677914) core substituted with one amino group and two sulfonic acid groups.[1][2] Its chemical structure lends it unique properties, such as water solubility and reactivity, making it a valuable intermediate in various chemical syntheses.[3]

Chemical Structure:

The presence of the sulfonic acid groups enhances the compound's solubility in water, a critical property for its use in aqueous reaction media.[3] The amino group provides a site for diazotization, a key reaction in the synthesis of azo dyes.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its commonly used monopotassium salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 303.3 g/mol | [1][2] |

| Appearance | Fine needles or powder; off-white to beige-green to light brown | [2][5][6] |

| Melting Point | >300°C | [7] |

| Solubility | Soluble in water | [2][5] |

Table 2: Fluorescence Properties of this compound Monopotassium Salt

| Property | Value | Conditions | Source(s) |

| Excitation Wavelength (λex) | 310 nm | 0.1 M phosphate (B84403) buffer, pH 7.0 | [3][8] |

| Emission Wavelength (λem) | 450 nm | 0.1 M phosphate buffer, pH 7.0 | [3][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the fluorescent labeling of carbohydrates.

Synthesis of this compound

A primary route for the synthesis of this compound involves the amination of 2-hydroxynaphthalene-6,8-disulfonic acid (G acid).[3][5] The following protocol is based on established industrial methods.

Protocol:

-

Reaction Setup: In a high-pressure autoclave, charge the disodium (B8443419) or dipotassium (B57713) salt of 2-hydroxynaphthalene-6,8-disulfonic acid.

-

Reagent Addition: Add an excess of aqueous ammonia (B1221849) and ammonium (B1175870) bisulfite to the autoclave.

-

Heating: Seal the autoclave and heat the reaction mixture to 185°C for 18 hours. The pressure will increase due to the heating and the evolution of gases.

-

Cooling and Basification: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The reaction mixture is then basified.

-

Ammonia Removal: Heat the basified mixture to remove excess ammonia.

-

Neutralization and Evaporation: Neutralize the solution and then evaporate the water. During this process, any residual sulfite (B76179) is removed.

-

Product: The resulting product is a concentrated solution of this compound, which can be used directly in subsequent reactions or further purified by crystallization.[5]

Fluorescent Labeling of Carbohydrates

This compound is utilized as a fluorescent label for carbohydrates, particularly for those with a reducing end.[9][10] This process involves a reductive amination reaction.

Protocol:

-

Carbohydrate Solution: Prepare a solution of the carbohydrate to be labeled in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Labeling Reagent: Dissolve this compound monopotassium salt in the same buffer.

-

Reaction Mixture: Mix the carbohydrate solution with an excess of the labeling reagent solution.

-

Schiff Base Formation: Allow the mixture to react at room temperature to form a Schiff base between the amino group of the labeling reagent and the aldehyde or ketone group of the carbohydrate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the Schiff base and form a stable covalent bond.

-

Purification: The labeled carbohydrate can be purified from the excess labeling reagent and byproducts using techniques such as gel filtration or high-performance liquid chromatography (HPLC).

-

Detection: The fluorescently labeled carbohydrate can be detected using a fluorescence spectrophotometer or a fluorescence imager with excitation at approximately 310 nm and emission detection at approximately 450 nm.[3][8]

Key Applications and Signaling Pathways

While this compound is not known to be directly involved in specific cellular signaling pathways as a drug, its applications are highly relevant to biological and pharmaceutical research.

Azo Dye Synthesis

A primary application of this compound is as a coupling component in the synthesis of azo dyes.[3][4] Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group).

The synthesis is a two-step process:

-

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[1][4]

-

Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich coupling component, such as this compound.[11][12] The naphthalene ring system, activated by the electron-donating amino group, undergoes electrophilic aromatic substitution to form a stable azo bond, creating the chromophore of the dye.[3][4]

Caption: Azo Dye Synthesis Workflow.

Fluorescent Labeling of Biomolecules

The fluorescent properties of this compound and its salts make them valuable reagents for labeling biomolecules, particularly carbohydrates.[9][10] This application is crucial for studying the structure and function of glycans in biological systems.

References

- 1. byjus.com [byjus.com]

- 2. This compound | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86-65-7 | Benchchem [benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. This compound | 86-65-7 [chemicalbook.com]

- 6. This compound, Tech. 100 g | Request for Quote [thermofisher.com]

- 7. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]

- 9. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. Azo Coupling [organic-chemistry.org]

- 12. Azo coupling - Wikipedia [en.wikipedia.org]

Applications of 7-Amino-1,3-naphthalenedisulfonic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-acid, is a versatile synthetic intermediate with significant applications in the fields of organic synthesis, analytical chemistry, and materials science. Its unique structure, featuring a reactive primary amino group and two sulfonic acid moieties on a naphthalene (B1677914) core, makes it a valuable building block for a diverse range of compounds. The sulfonic acid groups confer high water solubility to its derivatives, a crucial property for many biological and industrial applications. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its use in the synthesis of azo dyes and as a fluorescent labeling agent for carbohydrates. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research and development setting.

Core Applications

The principal applications of this compound in organic synthesis are centered around two key reactive sites: the primary amino group and the aromatic naphthalene ring. The amino group is readily diazotized and coupled to form azo compounds, while it can also participate in nucleophilic reactions such as reductive amination. The sulfonic acid groups, while generally unreactive under standard conditions, play a crucial role in modulating the solubility and electronic properties of the final products.

Synthesis of Azo Dyes

A primary and historically significant application of this compound is in the synthesis of azo dyes.[1] These dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are widely used in the textile, food, and printing industries due to their vibrant colors and good fastness properties.[1] The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.

The overall workflow for the synthesis of azo dyes from this compound is depicted below.

This protocol provides a general procedure for the synthesis of an azo dye by coupling diazotized this compound with a phenolic compound.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenolic coupling partner (e.g., 2-naphthol, phenol, resorcinol)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

Part A: Diazotization of this compound

-

Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid. Due to the sulfonic acid groups, the compound is acidic and may require the addition of a base for initial dissolution followed by re-acidification.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve the phenolic coupling partner in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling partner with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

The pH of the solution should be maintained in the alkaline range (pH 8-10) during the coupling reaction.

Part C: Isolation and Purification

-

Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from an appropriate solvent, often a water-alcohol mixture.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data:

The yield and spectroscopic properties of the resulting azo dye are highly dependent on the specific coupling partner used. Below is a table summarizing expected data for a hypothetical azo dye synthesized from this compound.

| Parameter | Expected Value |

| Yield | 70-90% |

| Appearance | Colored solid (e.g., red, orange, brown) |

| λmax (UV-Vis) | 480-550 nm (in a suitable solvent) |

| FT-IR (cm-1) | ~1450-1500 (N=N stretch), ~1030 & ~1180 (S=O stretch) |

| 1H NMR (ppm) | 7.0-9.0 (aromatic protons) |

Fluorescent Labeling of Carbohydrates

The general scheme for the fluorescent labeling of a reducing sugar with this compound is outlined below.

This protocol describes a general procedure for the fluorescent labeling of a reducing sugar, such as glucose, with this compound monopotassium salt.

Materials:

-

Reducing sugar (e.g., D-glucose)

-

This compound monopotassium salt

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial acetic acid

-

Methanol

Procedure:

-

Prepare a labeling solution by dissolving the reducing sugar and a molar excess (typically 1.5-2 equivalents) of this compound monopotassium salt in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).

-

Heat the mixture at a controlled temperature (e.g., 65-80 °C) for a defined period (e.g., 1-2 hours) to facilitate the formation of the Schiff base.

-

Prepare a reducing solution by dissolving a molar excess of sodium cyanoborohydride in DMSO. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a fume hood.

-

After the initial heating period, add the reducing solution to the reaction mixture.

-

Continue to heat the reaction mixture at the same temperature for an additional period (e.g., 1-2 hours) to ensure complete reduction of the Schiff base.

-

After cooling to room temperature, precipitate the labeled carbohydrate by adding a large excess of a non-polar solvent like acetone.

-

Centrifuge the mixture to pellet the precipitate.

-

Wash the pellet with acetone to remove unreacted labeling reagent and byproducts.

-

The purified fluorescently labeled carbohydrate can be dried under vacuum.

-

The product can be further purified and analyzed by HPLC using a fluorescence detector.

Quantitative Data:

The efficiency of the labeling reaction and the properties of the resulting conjugate can be assessed by various analytical techniques.

| Parameter | Expected Value/Method |

| Labeling Efficiency | > 90% (determined by HPLC) |

| Excitation Wavelength (λex) | ~310-330 nm |

| Emission Wavelength (λem) | ~420-450 nm |

| Analysis Method | Reversed-phase HPLC with fluorescence detection |

Other Potential Applications

While the synthesis of azo dyes and fluorescent carbohydrate labels are the most prominent applications, the unique structure of this compound suggests its potential use in other areas of organic synthesis.

-

Synthesis of Sulfonamide Derivatives: The sulfonic acid groups can be converted to sulfonyl chlorides, which can then be reacted with various amines to produce a library of sulfonamide derivatives. Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications.

-

Building Block for Heterocyclic Compounds: The amino group and the naphthalene backbone can serve as starting points for the synthesis of more complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary applications in the production of water-soluble azo dyes and as a fluorescent labeling agent for carbohydrates are well-established and continue to be of great importance in various scientific and industrial fields. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity may lead to the discovery of novel derivatives with interesting and useful properties.

References

7-Amino-1,3-naphthalenedisulfonic Acid: A Comprehensive Technical Guide for Fluorescent Labeling in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-1,3-naphthalenedisulfonic acid (ANDSA), also known as Amino G acid, is a versatile fluorescent labeling agent with broad applications in biological research and drug discovery. Its favorable spectral properties, including a significant Stokes shift, and its reactivity towards primary amines and aldehydes make it a valuable tool for the sensitive detection and quantification of biomolecules. This technical guide provides an in-depth overview of ANDSA's core properties, detailed experimental protocols for its use in labeling proteins and carbohydrates, and a discussion of its applications in high-throughput screening and other drug development-related assays.

Introduction to this compound (ANDSA)

This compound is a water-soluble, blue-emitting fluorophore. Its structure, featuring a naphthalene (B1677914) core with an amino group and two sulfonic acid groups, imparts its characteristic fluorescence and aqueous solubility.[1] The amino group serves as a reactive handle for conjugation to various biomolecules, while the sulfonic acid moieties enhance its water solubility, making it suitable for use in biological buffers.[1] ANDSA is particularly useful for labeling carbohydrates through reductive amination and can also be conjugated to proteins.[1][2]

Physicochemical and Fluorescence Properties

The utility of ANDSA as a fluorescent probe is defined by its photophysical characteristics. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical and Fluorescence Properties of this compound

| Property | Value | Conditions/Notes |

| Molecular Formula | C₁₀H₉NO₆S₂ | [3] |

| Molecular Weight | 303.31 g/mol | [3] |

| Excitation Maximum (λex) | 310 nm | In 0.1 M phosphate (B84403) buffer, pH 7.0[1][2] |

| Emission Maximum (λem) | 450 nm | In 0.1 M phosphate buffer, pH 7.0[1][2] |

| Stokes Shift | 140 nm | Calculated from λex and λem |

| Solubility | Water soluble | [2] |

Stability Considerations

The fluorescence of ANDSA can be influenced by environmental factors:

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to a higher probability of non-radiative decay processes.[1]

-

pH: The sulfonic acid groups of ANDSA have a low pKa and remain deprotonated over a wide physiological pH range (pH 4-8), contributing to stable fluorescence.[1] However, extreme pH values can affect the protonation state of the amino group and potentially alter the fluorescence quantum yield.[1]

Experimental Protocols

This section provides detailed methodologies for the conjugation of ANDSA to carbohydrates and proteins, along with subsequent purification and characterization steps.

Labeling of Carbohydrates via Reductive Amination

ANDSA is a well-established reagent for labeling the reducing termini of oligosaccharides and glycans.[2][4][5][6] The reaction proceeds through the formation of a Schiff base between the amino group of ANDSA and the aldehyde group of the open-ring form of the carbohydrate, which is then stabilized by reduction to a stable secondary amine linkage.[2][7]

Materials:

-

This compound (ANDSA)

-

Carbohydrate sample (e.g., purified oligosaccharides, glycoproteins)

-

Sodium cyanoborohydride (NaBH₃CN) solution (prepare fresh)

-

Sodium borohydride (B1222165) (NaBH₄) solution (optional, for initial reduction of proteins if needed)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic acid

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Purification columns (e.g., size-exclusion or solid-phase extraction)

Protocol:

-

Sample Preparation:

-

For glycoproteins, release the glycans using an appropriate enzyme (e.g., PNGase F for N-linked glycans).

-

Dry the purified carbohydrate sample completely under vacuum.

-

-

Labeling Reaction:

-

Prepare a labeling solution of 0.1 M ANDSA in DMSO/acetic acid (e.g., 7:3 v/v).

-

Prepare a 1 M solution of sodium cyanoborohydride in DMSO.

-

Dissolve the dried carbohydrate sample in the ANDSA labeling solution.

-

Add the sodium cyanoborohydride solution to the carbohydrate-ANDSA mixture. A typical molar excess of reducing agent is used.

-

Incubate the reaction mixture at 65°C for 2-4 hours in a sealed vial.

-

-

Purification of Labeled Carbohydrates:

-

After incubation, cool the reaction mixture to room temperature.

-

Remove excess reagents and by-products using solid-phase extraction (SPE) with a graphitized carbon cartridge or by size-exclusion chromatography.

-

-

Characterization:

-

Confirm successful labeling by fluorescence spectroscopy, measuring the excitation and emission spectra.

-

Analyze the labeled carbohydrates by HPLC or capillary electrophoresis with fluorescence detection.

-

Further structural characterization can be performed using mass spectrometry.

-

Figure 1: Workflow for labeling carbohydrates with ANDSA.

Labeling of Proteins

The primary amino groups of proteins (N-terminus and lysine (B10760008) side chains) can be targeted for labeling with ANDSA. This typically involves the activation of ANDSA's amino group to a more reactive species or the use of a crosslinker. A more direct approach, reductive amination, can also be employed if the protein contains or is modified to contain an aldehyde group. The following is a general protocol for labeling proteins with amine-reactive dyes, which can be adapted for ANDSA derivatives.

Materials:

-

Protein to be labeled

-

Amine-reactive ANDSA derivative (e.g., ANDSA-NHS ester, if available, or a protocol to activate the amine of ANDSA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive ANDSA derivative in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted dye.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 310 nm).

-

Confirm the integrity and purity of the labeled protein using SDS-PAGE and fluorescence imaging of the gel.

-

Further characterization can be performed using mass spectrometry to confirm the conjugation and identify labeling sites.[12][13][14][15][16]

-

Figure 2: Workflow for labeling proteins with ANDSA.

Applications in Drug Development

The fluorescent properties of ANDSA make it a valuable tool in various stages of the drug discovery process, particularly in the development of high-throughput screening (HTS) assays.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries to identify potential drug candidates.[17] ANDSA-labeled molecules can be used in several HTS formats.

Figure 3: General High-Throughput Screening Workflow.

Fluorescence Polarization (FP) Assays

FP assays are homogeneous assays well-suited for HTS and are used to study molecular interactions. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, rapidly tumbling ANDSA-labeled ligand will have a low FP value. Upon binding to a larger protein, the complex tumbles more slowly, resulting in a higher FP value. This change in FP can be used to screen for compounds that inhibit this interaction.

Figure 4: Principle of Fluorescence Polarization Assay.

Förster Resonance Energy Transfer (FRET) Assays

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[6] When in close proximity (typically 1-10 nm), the excited-state energy of the donor can be non-radiatively transferred to the acceptor. ANDSA, with its excitation in the UV range and emission in the blue range, can potentially serve as a FRET donor for acceptor dyes that absorb in the blue-green region of the spectrum. FRET assays can be designed to monitor conformational changes in proteins, protein-protein interactions, or enzyme activity. For example, a substrate peptide could be labeled with ANDSA as the donor and a suitable acceptor. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.

Figure 5: Principle of a FRET-based protease assay.

Conclusion

This compound is a valuable and versatile fluorescent probe for the labeling of biomolecules. Its water solubility and well-defined spectral properties make it particularly suitable for applications in aqueous biological systems. The detailed protocols provided in this guide for the labeling of carbohydrates and proteins, along with an overview of its potential applications in high-throughput screening, fluorescence polarization, and FRET assays, are intended to equip researchers and drug development professionals with the necessary information to effectively utilize ANDSA in their work. While specific quantitative photophysical parameters such as quantum yield and molar absorptivity require empirical determination for each conjugate, the foundational information presented here serves as a strong starting point for the successful implementation of ANDSA as a fluorescent labeling agent.

References

- 1. This compound | 86-65-7 | Benchchem [benchchem.com]

- 2. This compound BioReagent, fluorescence, = 98.0 T 303137-06-6 [sigmaaldrich.com]

- 3. This compound, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound (monopotassium) (monohydrate) | Medelex [medelex.com]

- 5. This compound (monopotassium) (monohydrate) | Molecular Staging [molecularstaging.com]

- 6. scbt.com [scbt.com]

- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]

- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Historical Development of Naphthalenedisulfonic Acid Derivatives: An In-depth Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, evolution, and application of naphthalenedisulfonic acid derivatives, from their origins in the dye industry to their contemporary use in pharmaceuticals.

Naphthalenedisulfonic acid derivatives represent a versatile class of organic compounds with a rich history spanning over a century. Initially rising to prominence as key intermediates in the burgeoning synthetic dye industry of the late 19th century, their journey is a compelling narrative of chemical innovation.[1] Originating from the intensive investigation of coal tar chemistry, these compounds have evolved from coloring agents to sophisticated components in modern materials science and crucial scaffolds in drug discovery.[1] This technical guide delves into the core of their historical development, detailing their synthesis, the evolution of production methods, and their expanding role in pharmacology.

From Dyestuffs to Drug Candidates: A Historical Perspective

The story of naphthalenedisulfonic acids begins with the sulfonation of naphthalene (B1677914), a major constituent of coal tar. The position of the sulfonic acid groups on the naphthalene ring significantly influences the properties of the resulting isomers, leading to a diverse range of applications. Early production was primarily driven by the demand for azo dyes, where these compounds served as essential coupling components.[2] Over the decades, the focus has expanded to include their use as intermediates in the manufacturing of pigments, agricultural chemicals, and, increasingly, pharmaceuticals.[2] The unique structural and chemical properties of these derivatives have made them attractive scaffolds for the development of therapeutic agents, notably in the field of antiviral research.

Synthesis and Isomer Control: A Continuing Challenge

The sulfonation of naphthalene can lead to a variety of mono-, di-, and polysulfonated products. The control of isomer distribution is a critical aspect of their synthesis and has been a subject of extensive research. The reaction conditions, such as temperature, reaction time, and the nature of the sulfonating agent (e.g., sulfuric acid, oleum), play a crucial role in determining the final product distribution.

For instance, the sulfonation of naphthalene at lower temperatures tends to favor the formation of alpha-isomers (sulfonation at the 1, 4, 5, or 8 positions), which are kinetically controlled products.[3] Conversely, higher temperatures promote the formation of the more thermodynamically stable beta-isomers (sulfonation at the 2, 3, 6, or 7 positions).[3] This understanding of kinetic versus thermodynamic control has been pivotal in developing processes to selectively synthesize desired isomers.

Quantitative Data on Naphthalenedisulfonic Acid Synthesis

The following table summarizes key quantitative data for the synthesis of various naphthalenedisulfonic acid isomers, highlighting the impact of reaction conditions on yield and isomer distribution.

| Target Isomer | Sulfonating Agent | Temperature | Reaction Time | Reported Yield | Reference |

| 1,5-Naphthalenedisulfonic acid | 20% Oleum (B3057394), then 65% Oleum | 20-35°C, then 55°C | 6 hours | ~53% | [4] |

| 2,6- & 2,7-Naphthalenedisulfonic acids | Sulfuric acid monohydrate | 135-175°C | Not specified | Not specified | |

| 2,7-Naphthalenedisulfonic acid | Concentrated sulfuric acid | 80-95°C, then 135-145°C | 150-180 min, then 1-10 hours | High purity | |

| 1,6-Naphthalenedisulfonic acid | 90% Sulfuric acid | 80°C | 7 hours | High proportion | [2] |

Experimental Protocols

Conventional Synthesis of 1,5-Naphthalenedisulfonic Acid using Oleum

This established industrial method involves the direct sulfonation of naphthalene with fuming sulfuric acid (oleum).[4]

Materials:

-

Naphthalene

-

20% Oleum (fuming sulfuric acid)

-

65% Oleum

-

Water

-

Alkaline sodium sulfate (B86663) solution (optional)

Procedure:

-

In a suitable reaction vessel, mix naphthalene with 20% oleum at a temperature of 20-35°C.[4]

-

Gradually and alternately add 65% oleum and additional naphthalene to the reaction mixture, ensuring the temperature remains within the specified range.[4]

-

After the additions are complete, heat the reaction mixture to 55°C for 6 hours.[4]

-

Upon completion, carefully pour the reaction mixture into water.[4]

-

The product can be precipitated as the free acid by cooling the aqueous solution or as the disodium (B8443419) salt by adding an alkaline sodium sulfate solution.[4]

-

Collect the precipitate by filtration. The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered separately.[4]

Microwave-Assisted Synthesis of Naphthalenesulfonic Acid Derivatives

A modern and efficient approach that significantly reduces reaction times.[4]

Materials:

-

Naphthalene

-

Sulfuric acid

-

Microwave reactor

Procedure:

-

Place a mixture of naphthalene and sulfuric acid in a microwave-safe vessel.[4]

-

Cover the vessel and place it in a microwave reactor.[4]

-

Irradiate the mixture at a suitable power level (e.g., 350 W) for a short duration (e.g., 2-4 minutes).[4] Optimal time and power need to be determined experimentally.

-

After irradiation, cool the reaction mixture in an ice bath.[4]

-

The resulting solid can be worked up similarly to conventional methods, such as by dissolving in water and precipitating the acid or its salt.[4]

Visualization of Key Processes

Synthesis Workflow for Naphthalenedisulfonic Acid

Caption: A generalized workflow for the synthesis of naphthalenedisulfonic acid.

Pharmacological Applications: The Rise of Anti-HIV Agents

A significant development in the application of naphthalenedisulfonic acid derivatives has been in the field of antiviral drug discovery, particularly as inhibitors of the human immunodeficiency virus (HIV). Several studies have synthesized and evaluated these compounds for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[5][6]

Quantitative Data on Anti-HIV Activity

The following table presents the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for selected naphthalenedisulfonic acid derivatives against HIV-1 and HIV-2.

| Compound | Target | IC50 / ED50 (µM) | Virus Strain | Reference |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-1 RT | 2.42 | HIV-1 | [5] |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-2 RT | 0.86 | HIV-2 | [5] |

| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-1 RT | 4.8 | HIV-1 | [5] |

| Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative | HIV-2 RT | 3.7 | HIV-2 | [5] |

| Bis(naphthalenedisulfonic acid) with biphenyl (B1667301) spacer | Cytopathogenicity | 7.6 | HIV-1 | [6] |

| Bis(naphthalenedisulfonic acid) with biphenyl spacer | Cytopathogenicity | 36 | HIV-2 | [6] |

These findings highlight the potential of naphthalenedisulfonic acid derivatives as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure-activity relationship studies have shown that modifications such as the introduction of palmitoyl (B13399708) functionalities or the creation of bis-naphthalenedisulfonic acid structures can significantly enhance anti-HIV activity.[5][6]

Signaling Pathway of HIV Reverse Transcriptase Inhibition

Caption: Inhibition of HIV replication by targeting the reverse transcriptase enzyme.

Conclusion

The historical trajectory of naphthalenedisulfonic acid derivatives from simple dye intermediates to complex pharmaceutical agents underscores their enduring importance in chemical science. The ability to control isomer formation during synthesis has been a key enabler of their diverse applications. The emergence of these compounds as potent anti-HIV agents opens up new avenues for drug development. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to further innovations in both materials science and medicine.

References

- 1. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of an Azo Dye Using 7-Amino-1,3-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of an azo dye derived from 7-Amino-1,3-naphthalenedisulfonic acid and 2-naphthol (B1666908). The synthesis is a classic example of a diazotization-coupling reaction, a fundamental process in the creation of a wide range of organic colorants.

Azo dyes are a major class of synthetic organic dyes characterized by the presence of one or more azo groups (–N=N–). This chromophoric group, when part of an extended conjugated system, is responsible for the vibrant colors of these compounds. The versatility of the synthesis allows for a vast array of colors and properties by varying the aromatic amine and the coupling component.

Experimental Protocol

This protocol is divided into two main stages: the diazotization of this compound and the subsequent coupling reaction with 2-naphthol.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| This compound | 303.31[1][2][3] | 3.03 | 10 | 1 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 0.76 | 11 | 1.1 |

| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | ~5 mL | - | - |

| 2-Naphthol (β-naphthol) | 144.17[4][5][6][7][8] | 1.44 | 10 | 1 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | ~1.2 g | ~30 | - |

| Sodium Chloride (NaCl) | 58.44 | As needed | - | - |

| Distilled Water | 18.02 | As needed | - | - |

| Ice | - | As needed | - | - |

Part A: Diazotization of this compound

-

In a 250 mL beaker, prepare a suspension of 3.03 g (10 mmol) of this compound in 50 mL of distilled water.